Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of meropenem and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
Meropenem anhydrous is a Penem Antibacterial.
Meropenem is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. Meropenem is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
Meropenem is a natural product found in Brassica napus with data available.
Meropenem is a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
Meropenem Anhydrous is the anhydrous form of meropenem, a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Meropenem trihydrate
CAS No.: 119478-56-7
Cat. No.: VC0002026
Molecular Formula: C17H27N3O6S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119478-56-7 |
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Molecular Formula | C17H27N3O6S |
Molecular Weight | 401.5 g/mol |
IUPAC Name | (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |
Standard InChI Key | WCDAAZJSDNCCFU-NACOAMSHSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |
SMILES | CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
Canonical SMILES | CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |
Chemical Identity and Physicochemical Properties
Meropenem trihydrate is characterized by its bicyclic β-lactam structure with a 1β-methyl group and a sulfamoylaminoethyl-pyrrolidinylthio side chain . The IUPAC name, , reflects its stereochemical complexity . Key physicochemical properties include:
Property | Value | Source |
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CAS Number | 119478-56-7 | |
Melting Point | >110°C | |
Solubility | Soluble in aqueous solutions | |
pH (Reconstituted Solution) | 7.3–8.3 | |
Stability in Elastomers | Stable for 7 days at 6.7°C |
The compound’s solubility in 5% monobasic potassium phosphate and sparing solubility in water make it suitable for intravenous formulations. Stability studies in elastomeric infusion devices demonstrate that concentrations of 6–25 mg/mL remain chemically stable for 7 days under refrigeration (6.7°C), supporting its use in outpatient parenteral antimicrobial therapy (OPAT) .
Pharmacological Profile and Antimicrobial Activity
Mechanism of Action
Meropenem trihydrate exerts bactericidal effects by irreversibly binding to PBPs, particularly PBP-2 and PBP-3 in Gram-negative bacteria, disrupting peptidoglycan cross-linking . Its 1β-methyl group confers resistance to hydrolysis by renal dehydropeptidase I, distinguishing it from imipenem .
Spectrum of Activity
Meropenem trihydrate demonstrates potent activity against:
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Gram-negative pathogens: Pseudomonas aeruginosa (MIC₉₀: 4 μg/mL), Escherichia coli (MIC₉₀: 0.03 μM), Klebsiella pneumoniae (MIC₉₀: 0.06 μM) .
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Gram-positive pathogens: Streptococcus pyogenes (MIC₉₀: 0.008 μM), Enterococcus faecalis (MIC₉₀: 4 μM) .
Notably, it retains activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae but is susceptible to hydrolysis by metallo-β-lactamases (e.g., NDM-1) .
Clinical Applications and Dosage Regimens
Approved Indications
Meropenem trihydrate is FDA-approved for :
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Complicated intra-abdominal infections (cIAI)
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Bacterial meningitis (pediatric ≥3 months)
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Complicated skin and skin structure infections (cSSSI)
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Febrile neutropenia
Off-Label Uses
Emerging evidence supports its use in :
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Sepsis and septic shock (6 g/day continuous infusion)
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Multidrug-resistant Acinetobacter baumannii infections (combined with colistin)
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Cystic fibrosis exacerbations (synergy with aminoglycosides)
Dosage Optimization
Population-specific regimens include:
Population | Dose | Infusion Duration | Source |
---|---|---|---|
Adults (normal renal function) | 1–2 g q8h | 30 minutes | |
Pediatrics (≥3 months) | 20–40 mg/kg q8h | 30 minutes | |
Augmented renal clearance | 2 g q8h (prolonged infusion) | 3 hours |
For P. aeruginosa infections, a pharmacokinetic/pharmacodynamic (PK/PD) target of is recommended to suppress regrowth .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
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Volume of Distribution: 0.3 L/kg, with penetration into cerebrospinal fluid (CSF) achieving 0.9–6.5 mg/L in pediatric meningitis .
Metabolism and Excretion
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Half-life: 1 hour in adults, prolonged to 1.5 hours in renal impairment .
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Excretion: 70% renal (unchanged), 30% as inactive open-ring metabolite .
Combination Therapy and Resistance Mitigation
Synergy with Aminoglycosides
In hollow-fiber infection models (HFIM), meropenem (2 g q8h) combined with amikacin (15–20 mg/kg/day) achieved:
Resistance Mechanisms
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Enzymatic Degradation: Metallo-β-lactamases (e.g., IMP, VIM) hydrolyze the β-lactam ring .
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Efflux Pumps: Overexpression of MexAB-OprM in P. aeruginosa reduces intracellular concentrations .
Pharmaceutical Formulation and Stability
Reconstituted solutions (pH 6.5) exhibit the following stability profiles :
Concentration (mg/mL) | Storage Temperature | Stability Duration |
---|---|---|
6–25 | 6.7°C (Refrigeration) | 7 days |
6–25 | -19°C (Freezing) | 28 days |
12 | 22.5°C (Ambient) | 24 hours |
These data support the use of elastomeric pumps for continuous outpatient infusions, particularly in rural settings .
Adverse Effects and Drug Interactions
Notable Interactions
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Probenecid: Reduces renal clearance, increasing AUC by 38% .
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Valproic Acid: Meropenem reduces valproate levels by 60–90% via glucuronidation induction .
Current Research and Future Directions
Recent clinical trials (NCT04819053, NCT05209386) are evaluating :
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High-dose prolonged infusions (3 g q8h over 3 hours) in critically ill patients.
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Inhalational formulations for ventilator-associated pneumonia.
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Pharmacogenomic predictors of neurotoxicity (e.g., SCN1A mutations).
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